molecular formula C9H15NO3 B1524277 tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate CAS No. 1221347-27-8

tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate

Cat. No.: B1524277
CAS No.: 1221347-27-8
M. Wt: 185.22 g/mol
InChI Key: GKUQKQQLAZLMFX-UHFFFAOYSA-N
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Description

Tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 2H-1,4-oxazine-4(3H)-carboxylate is a synthetic organic compound belonging to the oxazine class of heterocycles. Its unique structural features and potential biological activities make it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H15NO3C_9H_{15}NO_3, with a molecular weight of approximately 185.22 g/mol. The compound features a tert-butyl group, which is known for its steric bulk and potential influence on biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its functional groups. The oxazine ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules such as enzymes and receptors. Additionally, the tert-butyl group may enhance lipophilicity, facilitating membrane permeability and bioavailability.

Biological Activities

Research indicates that compounds with oxazine structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some oxazines have shown efficacy against bacterial and fungal strains.
  • Anticancer Properties : Certain derivatives have been investigated for their potential to induce apoptosis in cancer cells.
  • Enzyme Inhibition : The ability of oxazines to inhibit specific enzymes has been explored in various studies.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of several oxazine derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.
  • Anticancer Studies : In vitro studies have demonstrated that certain oxazine derivatives can induce cell cycle arrest and apoptosis in human cancer cell lines. This compound was tested alongside other compounds, revealing IC50 values indicative of moderate cytotoxicity against breast cancer cells .
  • Enzyme Inhibition : Research involving enzyme assays showed that this compound can inhibit specific kinases involved in cancer progression. This inhibition was linked to the compound's structural features allowing it to fit into the enzyme's active site effectively .

Data Table: Biological Activities Overview

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of specific kinases

Properties

IUPAC Name

tert-butyl 2,3-dihydro-1,4-oxazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-9(2,3)13-8(11)10-4-6-12-7-5-10/h4,6H,5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUQKQQLAZLMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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